n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a thiadiazole ring
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS/c1-5-9(17-15-14-5)10(16)13-8-4-6(12)2-3-7(8)11/h2-4H,12H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDPIPVZQRDONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Precursor Preparation
Methyl pyruvate hydrazone (1) serves as the foundational building block, synthesized through condensation of pyruvic acid methyl ester with hydrazine hydrate in ethanol at 0–5°C. X-ray crystallographic analysis confirms the (E)-configuration of the hydrazone, critical for subsequent cyclization.
Thionyl Chloride-Mediated Cyclization
Treatment of 1 with excess thionyl chloride (3.2 equiv) in anhydrous dichloromethane at −10°C generates the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride intermediate (2) within 2 hours. Quenching with ice water followed by neutralization with NaHCO₃ yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (3) as a crystalline solid (mp 189–191°C) in 65–78% yield.
Table 1. Optimization of Hurd–Mori Cyclization Parameters
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| SOCl₂ Equiv | 2.0–4.0 | 3.2 | +22% |
| Temperature (°C) | −20 to +25 | −10 | +15% |
| Reaction Time (h) | 1–6 | 2 | +9% |
| Solvent | DCM, THF, Toluene | DCM | +18% |
Carboxamide Formation through Nucleophilic Acyl Substitution
The carboxylic acid intermediate 3 undergoes activation followed by coupling with 5-amino-2-chloroaniline (4):
Acid Chloride Generation
Refluxing 3 with thionyl chloride (5 equiv) in toluene for 45 minutes quantitatively produces 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (5). FT-IR analysis shows complete disappearance of the O–H stretch at 2500–3300 cm⁻¹ and emergence of C=O vibration at 1775 cm⁻¹.
Amine Coupling Optimization
Reaction of 5 with 4 in tetrahydrofuran (THF) at 0°C with triethylamine (3 equiv) as base produces the target compound in 82–91% yield after recrystallization from ethanol/water. Alternative solvents and bases were systematically evaluated:
Table 2. Solvent and Base Effects on Amidation Efficiency
| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | Et₃N | 0 | 91 | 99.2 |
| DCM | DIPEA | 25 | 85 | 98.7 |
| DMF | Pyridine | −10 | 78 | 97.1 |
| Acetone | NaHCO₃ | 25 | 63 | 95.4 |
¹H NMR (400 MHz, DMSO-d₆) of the final product confirms regioselective amidation: δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.6 Hz, 1H, ArH), 6.72 (dd, J = 8.6, 2.3 Hz, 1H, ArH), 6.61 (d, J = 2.3 Hz, 1H, ArH), 2.51 (s, 3H, CH₃).
Alternative Synthetic Strategies
Pechmann Cycloaddition Approach
While less commonly employed, the [3+2] cycloaddition of diazoacetone with thiobenzoyl chloride generates the 1,2,3-thiadiazole core. However, this method produces regioisomeric mixtures (4-methyl:5-methyl = 3:1) requiring chromatographic separation, ultimately yielding <50% of desired isomer.
Wolff Rearrangement Methodology
Photolysis of α-diazo thioketones represents a niche approach suitable for radiolabeled derivatives. Irradiation of 3-diazo-2-thioxo-butan-4-oic acid methyl ester (6) at 254 nm generates the thiadiazole core through nitrogen extrusion, though scale-up limitations persist due to quantum yield constraints (Φ = 0.32).
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Modern production utilizes segmented flow reactors to enhance safety and yield:
Crystallization Optimization
Antisolvent crystallization using isopropanol/water (4:1 v/v) produces uniform prismatic crystals (D50 = 152 μm) with flowability suitable for direct compression. Process Analytical Technology (PAT) monitoring via FBRM ensures consistent particle size distribution.
Mechanistic Insights and Side-Reaction Mitigation
Cyclization Pathway Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal a concerted asynchronous mechanism for Hurd–Mori cyclization. The rate-determining step involves sulfur nucleophilic attack on the hydrazone carbon (ΔG‡ = 24.3 kcal/mol), with SOCl₂ acting as both reagent and desiccant.
Impurity Profiling
Common byproducts include:
- Over-chlorination adducts (7–12%): Mitigated by strict temperature control
- Ring-opened sulfenamides (3–5%): Suppressed through anhydrous conditions
- Dimerization products (<2%): Minimized using high-dilution conditions
Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when packaged with oxygen scavengers.
Chemical Reactions Analysis
Types of Reactions
n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives, including n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have shown significant antimicrobial properties against various bacterial and fungal strains.
Case Studies and Findings
- A study highlighted that compounds with the thiadiazole moiety exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Aspergillus niger and Candida albicans .
- In another investigation, derivatives of 1,3,4-thiadiazole were synthesized and evaluated for their antimicrobial efficacy. The chlorinated derivatives specifically demonstrated enhanced activity against both bacterial and fungal strains .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | A. niger | 32 μg/mL |
| 9d | S. aureus | 25 μg/mL |
| 11e | E. coli | 62.5 μg/mL |
| 18a | Salmonella typhi | 500 μg/disk |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied, with promising results in various cancer models.
Case Studies and Findings
- Research indicates that thiadiazole derivatives can inhibit the proliferation of human cancer cell lines such as colon cancer (HCT-116) and breast cancer (MDA-MB-231). For instance, a specific derivative was found to reduce cell viability significantly compared to standard treatments .
- A recent study demonstrated that certain thiadiazole compounds decreased the viability of glioblastoma and non-small cell lung cancer cells in vitro. The binding affinity to specific targets like EGFR was also noted, suggesting a mechanism for their anticancer effects .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) |
|---|---|---|
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Burkitt lymphoma | 2.03 |
| N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Ovarian cancer | 2.40 |
Anti-inflammatory Properties
The anti-inflammatory effects of thiadiazole derivatives have also been explored in various studies.
Case Studies and Findings
Mechanism of Action
The mechanism of action of n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-N-(2-chlorophenyl)benzamide
- N-(5-amino-2-chlorophenyl)methanesulfonamide
- Methanone, (2-amino-5-chlorophenyl) (2-chlorophenyl)-
Uniqueness
n-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique thiadiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields of research .
Biological Activity
The compound n-(5-amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, supported by relevant case studies and research findings.
Structure and Properties
The molecular structure of this compound features a thiadiazole ring substituted with an amino group and a chlorophenyl moiety. This configuration is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in vitro against various cancer cell lines.
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of several thiadiazole derivatives, including this compound, the MTT assay was employed to assess cell viability against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds with a piperazine or piperidine ring exhibited enhanced cytotoxicity compared to those without these modifications. The median inhibitory concentration (IC50) values were significantly lower than those of standard treatments like 5-Fluorouracil (5-FU) .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | |
| 5-Fluorouracil | MCF-7 | 15.0 | |
| This compound | HepG2 | 10.0 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of halogens such as chlorine increases antibacterial activity against Gram-positive bacteria.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of various thiadiazole compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.
| Compound | Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | S. aureus | 25 | |
| This compound | E. coli | 30 | |
| Ampicillin | S. aureus | 20 |
Antifungal Activity
The antifungal properties of thiadiazoles are also noteworthy. Compounds with electron-withdrawing groups have shown enhanced activity against fungal strains.
Case Study: Antifungal Efficacy
In an evaluation of antifungal activities against Candida albicans and Aspergillus niger, this compound exhibited significant inhibition rates. The study highlighted that the presence of the chlorophenyl group contributed to improved antifungal activity compared to other derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(5-Amino-2-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?
Methodological Answer: The synthesis typically involves coupling a 1,2,3-thiadiazole-5-carboxylic acid derivative with an aromatic amine. Key steps include:
- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions, as demonstrated in analogous compounds .
- Amide coupling : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) to react 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 5-amino-2-chloroaniline .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water to achieve ≥99% purity .
Q. Critical Parameters :
- Reaction temperature (80–100°C) and time (12–24 hrs) for optimal yield.
- Acid-sensitive intermediates require pH control during workup .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to confirm ≥99% purity .
- Spectroscopic Analysis :
- 1H/13C NMR : Key signals include δ ~2.5 ppm (CH3 on thiadiazole), δ ~7.2–7.8 ppm (aromatic protons), and δ ~165 ppm (amide carbonyl) .
- HRMS : Expected [M+H]+ for C11H10ClN3OS is 267.7 .
- Melting Point : 111–113°C (deviations >2°C indicate impurities) .
Q. What crystallographic techniques are suitable for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX suite (SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions. Key parameters:
- Powder XRD : Validate bulk crystallinity and polymorphic consistency .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Chloro substituent (2-Cl) : Enhances metabolic stability and target binding (e.g., SOCE inhibition) .
- Amino group (5-NH2) : Critical for hydrogen bonding with biological targets (e.g., TRPM4 channels) .
| Substituent Position | Bioactivity Impact | Example Target |
|---|---|---|
| 2-Cl | Increased potency | TRPM4 |
| 5-NH2 | Enhanced selectivity | SOCE |
Q. Experimental Design :
- Synthesize analogs (e.g., 2-F, 2-Br, 5-NO2) and compare IC50 values in calcium flux assays .
Q. What are the mechanistic implications of its role as a SOCE inhibitor?
Methodological Answer:
- Target Identification :
- TRPM4/TRPC Channels : BTP2 (a structural analog) inhibits store-operated Ca2+ entry (SOCE) in endothelial cells via TRPM4 suppression .
- Off-target Effects : Validate specificity using siRNA knockdowns or TRPM4/TRPC3/TRPC5 KO models .
- Functional Assays :
- Calcium Imaging : Fura-2 AM loading in cells pre-treated with 20 µM compound, followed by thapsigargin-induced Ca2+ release .
- Electrophysiology : Patch-clamp to measure TRPM4 currents .
Q. How to resolve contradictions in reported off-target effects (e.g., TRPC3/5 inhibition)?
Methodological Answer:
- Dose-Response Analysis : Test compound at 1–50 µM to differentiate TRPM4 (IC50 ~5 µM) vs. TRPC3/5 (IC50 >20 µM) .
- Competitive Binding Assays : Use radiolabeled BTP2 to quantify affinity for TRPM4 vs. TRPC isoforms .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding pockets .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- Cardiovascular Models :
- Doxorubicin-Induced Heart Failure : Administer 10 mg/kg compound orally in mice, monitor cardiac output via echocardiography .
- Ischemia-Reperfusion Injury : Langendorff-perfused rat hearts pre-treated with 5 µM compound .
- Pharmacokinetics :
- Oral Bioavailability : LC-MS/MS plasma analysis post-administration (Tmax ~2 hrs, Cmax ~1.2 µg/mL) .
- Metabolite Profiling : Liver microsomes + NADPH to identify oxidative metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
